N-Ethylbenzylamine

Catalog No.
S1551572
CAS No.
14321-27-8
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylbenzylamine

CAS Number

14321-27-8

Product Name

N-Ethylbenzylamine

IUPAC Name

N-benzylethanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

HVAAHUDGWQAAOJ-UHFFFAOYSA-N

SMILES

CCNCC1=CC=CC=C1

Synonyms

N-Ethylbenzylamine;

Canonical SMILES

CCNCC1=CC=CC=C1

Origin and Significance:

N-Ethylbenzylamine is a synthetic compound, not readily found in nature. It has some significance in scientific research, particularly in proteomics, the study of proteins [].

Molecular Structure Analysis:

N-Ethylbenzylamine has a simple structure consisting of a benzene ring (C6H6) attached to a methylene group (CH2) which connects to an amine group (NH2). The amine group is further linked to an ethyl chain (CH2CH3). This structure gives it both aromatic and aliphatic character [].

Chemical Reactions Analysis:

  • Acid-base reactions: N-Ethylbenzylamine can act as a base and react with acids to form salts [].
  • Acylation: The amine group can react with acylating agents (such as acetic anhydride) to form amides [].
  • Alkylation: The amine group can also react with alkylating agents to form secondary amines [].

The specific reaction conditions and products will depend on the chosen reagents and reaction parameters.

Synthesis:

The synthesis of N-Ethylbenzylamine is not widely reported in scientific literature. However, standard methods for amine synthesis, such as the reductive amination of a ketone or aldehyde, could potentially be employed [].

Physical and Chemical Properties:

  • Melting point: No data publicly available.
  • Boiling point: No data publicly available.
  • Solubility: Likely soluble in organic solvents like ethanol, chloroform, and dichloromethane, due to the presence of the aromatic ring and the aliphatic chain [].
  • Stability: The presence of the amine group suggests some reactivity, but specific stability data is not available.

Synthesis and Derivatization:

N-Ethylbenzylamine, also known as N-phenethyl ethylamine, is a simple organic molecule with the formula C₉H₁₃N. While not possessing significant biological activity itself, it finds limited application in scientific research as a building block for the synthesis of more complex molecules. Studies have utilized N-Ethylbenzylamine for:

  • Demonstrating the reactivity of other compounds

    One study employed N-Ethylbenzylamine to showcase the reactivity of NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) [].

  • Preparation of derivatives

    Another study utilized N-Ethylbenzylamine in the preparation of a 2-[(N-Benzyl, N-ethyl)amino]derivative, starting from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one [].

It's important to note that these are isolated examples, and N-Ethylbenzylamine is not widely used in scientific research due to the availability of more readily available and versatile starting materials.

Additional Considerations:

  • Safety: N-Ethylbenzylamine is considered an air-sensitive compound, meaning it readily reacts with oxygen in the air. This necessitates special handling and storage precautions in a research laboratory [].
  • Limited information: Due to its limited use in research, information on N-Ethylbenzylamine's specific properties and applications is relatively scarce.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.8

Boiling Point

194.0 °C

LogP

1.82 (LogP)

Appearance

Liquid

UNII

MM8324KE8V

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14321-27-8

Wikipedia

N-ethylbenzylamine

General Manufacturing Information

Benzenemethanamine, N-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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